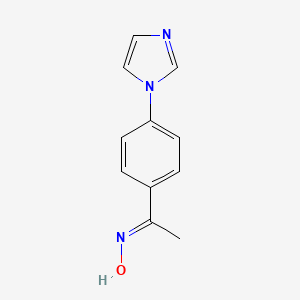

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The compound has a molecular formula of C11H11N3O .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a new series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime” include a density of 1.1±0.1 g/cm3, boiling point of 360.9±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.7±3.0 kJ/mol, flash point of 172.1±23.2 °C, and index of refraction of 1.594 .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the antifungal potential of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime. It belongs to a class of compounds that could combat fungal infections. Studies have evaluated its efficacy against various fungal strains, including dermatophytes and Candida species .

- Beyond antifungal activity, this compound has shown promise as a broad-spectrum antimicrobial agent. Researchers have explored its effects against bacteria, viruses, and other microorganisms. Its mechanism of action involves disrupting essential cellular processes .

- Thromboxane synthase (TBXS) plays a crucial role in platelet aggregation and vasoconstriction. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime inhibits TBXS, making it relevant for cardiovascular research and drug development .

- As an anti-allergic compound, it has been studied for its potential to modulate immune responses. Researchers investigate its impact on mast cells, histamine release, and allergic reactions .

- Chemists utilize 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, especially those containing imidazole moieties .

- The compound falls within the category of imidazole derivatives. Imidazoles are essential heterocyclic compounds with diverse applications, including drug design, coordination chemistry, and catalysis. Researchers explore its reactivity and potential modifications .

Antifungal Activity

Antimicrobial Properties

Thromboxane Synthase Inhibition

Allergy Research

Synthetic Building Block

Heterocyclic Chemistry

Zukünftige Richtungen

The future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by imidazole compounds , there could be potential for the development of new drugs or therapeutic agents.

Eigenschaften

IUPAC Name |

(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOZYQEOZTAJF-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411803.png)

![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2411807.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)

![11-(3-Methoxypropyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2411810.png)

![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)